molecular formula C7H10BrN3S B066370 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide CAS No. 175202-68-3

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide

Cat. No. B066370
M. Wt: 248.15 g/mol
InChI Key: GCUCQQALIUJZMT-UHFFFAOYSA-N
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Description

“2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The pyrazole ring is substituted with a bromine atom and two methyl groups at positions 4 and 3,5 respectively . The compound also contains an ethanethioamide group .


Synthesis Analysis

The synthesis of pyrazole-based compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide” can be analyzed using techniques like NMR spectroscopy . The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole compounds, including “2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide”, can participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with diazo compounds and alkynyl bromides to give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .

Safety And Hazards

While the specific safety and hazards information for “2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide” is not available in the search results, it’s important to handle all chemical compounds with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Pyrazole compounds, including “2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide”, have potential for further developments in various fields due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3S/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCQQALIUJZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=S)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384859
Record name 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide

CAS RN

175202-68-3
Record name 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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